2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Cyclohexanediaminetetraacetic Acid typically involves the reaction of trans-1,2-diaminocyclohexane with chloroacetic acid in the presence of a base . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through hydrolysis and purification steps .
Industrial Production Methods: In industrial settings, the production of trans-1,2-Cyclohexanediaminetetraacetic Acid involves large-scale reactions under controlled conditions to ensure high yield and purity . The process includes the use of specialized equipment for mixing, heating, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: trans-1,2-Cyclohexanediaminetetraacetic Acid undergoes various chemical reactions, including complexation, chelation, and substitution reactions . It forms stable complexes with metal ions, which can be used in analytical and industrial applications .
Common Reagents and Conditions: The compound reacts with metal ions such as iron, manganese, and zinc in aqueous solutions . The reactions typically occur under mild conditions, with the pH and temperature being carefully controlled to optimize the formation of metal complexes .
Major Products: The major products formed from these reactions are metal-chelate complexes, which are used in various applications such as water treatment, analytical chemistry, and industrial processes .
Scientific Research Applications
Chemistry: In chemistry, trans-1,2-Cyclohexanediaminetetraacetic Acid is used as a chelating agent to form stable complexes with metal ions . These complexes are valuable in analytical techniques such as titration and chromatography .
Biology: In biological research, the compound is used to study metal ion interactions and their effects on biological systems . It is also used in the purification of proteins and enzymes by removing metal ion contaminants .
Medicine: In medicine, trans-1,2-Cyclohexanediaminetetraacetic Acid is used in chelation therapy to treat heavy metal poisoning . It binds to toxic metal ions in the body, allowing them to be excreted through the urine .
Industry: In industrial applications, the compound is used in water treatment to remove heavy metal ions from wastewater . It is also used in the production of detergents and cleaning agents to enhance their effectiveness .
Mechanism of Action
Mechanism: The mechanism by which trans-1,2-Cyclohexanediaminetetraacetic Acid exerts its effects involves the formation of stable complexes with metal ions . The compound has multiple binding sites that coordinate with metal ions, forming a chelate complex . This complexation prevents the metal ions from participating in unwanted chemical reactions .
Molecular Targets and Pathways: The primary molecular targets of trans-1,2-Cyclohexanediaminetetraacetic Acid are metal ions such as iron, manganese, and zinc . The compound interacts with these ions through its carboxylate and amine groups, forming stable complexes that are biologically inactive .
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid (EDTA)
- Diethylenetriaminepentaacetic acid (DTPA)
- Nitrilotriacetic acid (NTA)
- Triethylenetetramine (TETA)
These compounds share similar structures and functions but differ in their chelating abilities and specific applications .
Properties
CAS No. |
87095-89-4 |
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Molecular Formula |
C14H24N2O9 |
Molecular Weight |
364.35 g/mol |
IUPAC Name |
2-[1,2-bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate |
InChI |
InChI=1S/C14H22N2O8.H2O/c15-23-11(21)7-13(5-9(17)18)3-1-2-4-14(13,6-10(19)20)8-12(22)24-16;/h1-8,15-16H2,(H,17,18)(H,19,20);1H2 |
InChI Key |
NLPMKEXUCVBUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)(CC(=O)O)CC(=O)ON)(CC(=O)O)CC(=O)ON.O |
Origin of Product |
United States |
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